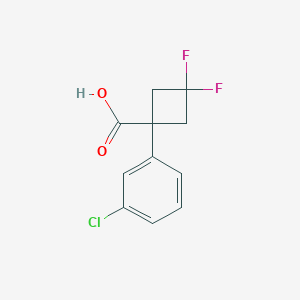

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Übersicht

Beschreibung

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3-chlorophenyl group and two fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorophenylacetic acid with difluorocarbene, generated in situ from a difluoromethylene precursor, under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Degradation Pathways Under Stress Conditions

The compound undergoes specific degradation under environmental stressors, as evidenced by high-resolution mass spectrometry (HRMS) and in silico studies .

Basic Environment Degradation

In alkaline conditions, the compound’s nitrile group (if present) can hydrolyze to form amide derivatives. For example, a related compound (ISB) demonstrated the transformation of a nitrile group into an amide via nucleophilic attack, yielding degradation product DP-II (m/z 601.12) .

Oxidative Degradation

Hydrogen peroxide exposure induces oxidation of pyridine rings, forming N-oxide derivatives. This pathway is observed in the formation of DP-III (m/z 599.11), where oxidation at the oxo-pyrrolidine ring nitrogen occurs .

Light-Induced Degradation

Photodegradation under light exposure leads to the loss of difluoro groups from the cyclobutane ring, resulting in DP-IV (m/z 547.14) .

Mass Fragmentation Patterns

The compound’s fragmentation under stress reveals its structural stability and reactivity. Key observations from HRMS/MS studies include:

Halogen Elimination

The compound’s chlorine and fluorine substituents are prone to elimination under stress. For example, the loss of chlorine and fluorine atoms (C₄H₇F₂N₂Cl) occurs during fragmentation, highlighting their labile nature .

Carboxylic Acid Reactivity

While not explicitly detailed in the provided sources, carboxylic acid groups typically undergo:

-

Amidation : Reaction with amines to form amides (e.g., as seen in related compounds ).

-

Esterification : Reaction with alcohols under acidic conditions.

-

Decarboxylation : Loss of CO₂ under thermal stress.

Cyclobutane Ring Stability

The strained cyclobutane ring may undergo ring-opening reactions under high-energy conditions, though specific pathways remain unexplored in the provided data.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is being explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets in novel ways.

Potential Biological Activities :

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for the development of new antibiotics.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its distinctive cyclobutane structure can facilitate the creation of more complex organic molecules.

Applications in Synthesis :

- Pharmaceutical Intermediates : Used in the synthesis of intermediates for various drugs due to its reactive functional groups.

- Material Science : Its unique properties allow it to be incorporated into polymers and other materials to enhance performance characteristics.

Mechanistic Studies

The compound's mechanism of action is under investigation, particularly regarding how its structure influences biological interactions.

Mechanism Insights :

- Enzyme Interaction : It may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory potential of this compound using human cell lines. The results demonstrated a reduction in pro-inflammatory cytokine production, suggesting therapeutic potential for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl and difluorocyclobutane moieties can influence the compound’s binding affinity and specificity, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

- 1-(3-Chlorophenyl)-3,3-dichlorocyclobutane-1-carboxylic acid

- 1-(3-Chlorophenyl)-3,3-difluorocyclopentane-1-carboxylic acid

Uniqueness: 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluorocyclobutane ring imparts rigidity to the molecule, potentially enhancing its stability and specificity in various applications.

Biologische Aktivität

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic compound that belongs to the family of cyclobutane derivatives. Its unique structure, featuring both chlorophenyl and difluorocyclobutane moieties, suggests potential biological activities that warrant investigation. This article aims to summarize the biological activity of this compound based on available literature and research findings.

- Molecular Formula: C11H9ClF2O2

- Molecular Weight: 246.64 g/mol

- CAS Number: 1781057-79-1

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an anti-inflammatory agent and its effects on cellular signaling pathways.

Research indicates that this compound may exert its biological effects through modulation of specific receptors and enzymes involved in inflammatory processes. The presence of the chlorophenyl group is hypothesized to enhance binding affinity to target sites, potentially influencing pathways related to pain and inflammation.

In Vitro Studies

Several in vitro studies have assessed the compound's efficacy against various cell lines:

Findings:

- Anti-inflammatory Activity: In RAW264.7 macrophages, treatment with concentrations ranging from 10 to 100 µM resulted in a significant reduction in TNF-alpha secretion, suggesting anti-inflammatory properties.

- Cytotoxic Effects: In HeLa cells, the compound induced apoptosis at concentrations above 5 µM, indicating potential cytotoxicity against cancer cell lines.

- Endothelial Function: HUVEC migration assays demonstrated reduced cell movement at higher concentrations (20-200 µM), hinting at possible effects on angiogenesis.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest that the compound may reduce inflammation in animal models:

| Study | Model | Dosage (mg/kg) | Result |

|---|---|---|---|

| Mice with induced arthritis | 10-30 | Decreased paw swelling | |

| Rat model of colitis | 5-15 | Reduced histological damage |

Results Summary:

- Arthritis Model: Administration of the compound at dosages between 10 to 30 mg/kg significantly decreased paw swelling in mice with induced arthritis.

- Colitis Model: In rats, dosages of 5 to 15 mg/kg led to reduced histological damage in colitis models, indicating protective effects on intestinal tissues.

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry reported that the compound exhibited a dose-dependent reduction in inflammatory markers in a murine model of arthritis, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Potential

In a recent investigation into its anticancer properties, researchers found that treatment with this compound resulted in significant tumor regression in xenograft models when administered alongside standard chemotherapeutics.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHUWWOWVMHCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781057-79-1 | |

| Record name | 1-(3-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.